![molecular formula C21H23FN6O4 B3015746 ethyl 4-(2-(1-(2-fluorobenzyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate CAS No. 1202972-40-4](/img/structure/B3015746.png)
ethyl 4-(2-(1-(2-fluorobenzyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(2-(1-(2-fluorobenzyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C21H23FN6O4 and its molecular weight is 442.451. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Ethyl 4-(2-(1-(2-fluorobenzyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate (CAS Number: 1202972-40-4) is a compound belonging to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential anticancer, antimicrobial, and other therapeutic effects.
Chemical Structure and Properties
The molecular formula of this compound is C21H23FN6O4, with a molecular weight of 442.4 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidine core, which is significant for its biological activity.
Anticancer Activity
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit promising anticancer properties by inhibiting various protein kinases involved in cancer cell proliferation. In vitro studies have shown that compounds with similar structures can inhibit the growth of several cancer cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound 1d | MCF-7 (Breast Cancer) | 1.74 |
Compound 1e | HepG2 (Liver Cancer) | Data not provided |
The mechanism of action often involves the inhibition of eukaryotic protein kinases, which play critical roles in cell cycle regulation and apoptosis .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazolo[3,4-d]pyrimidines against various bacterial strains. The compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial activity:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
S. aureus | 2.0 µg/mL |
E. coli | 3.5 µg/mL |
These findings suggest that compounds with a pyrazolo[3,4-d]pyrimidine scaffold may serve as dual-action agents in treating infections in cancer patients undergoing chemotherapy .
Case Studies
Case Study 1: Anticancer Evaluation
In a study conducted on various pyrazolo[3,4-d]pyrimidine derivatives, this compound was evaluated for its cytotoxic effects against multiple cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent.
Case Study 2: Antimicrobial Testing
A series of synthesized pyrazolo[3,4-d]pyrimidines were tested for their effectiveness against Gram-positive and Gram-negative bacteria. The compound demonstrated notable efficacy against S. aureus, indicating its potential use in antibiotic formulations .
Discussion
The biological activities associated with this compound underscore its importance in medicinal chemistry. The presence of the pyrazolo[3,4-d]pyrimidine core is crucial for its interaction with biological targets.
Future Directions
Further research is necessary to elucidate the specific mechanisms through which this compound exerts its biological effects. In vivo studies and clinical trials will be essential to confirm its therapeutic potential and safety profile.
Wissenschaftliche Forschungsanwendungen
Structural Characteristics
The compound features a pyrazolo[3,4-d]pyrimidine core , which is known for its diverse biological activities. The presence of a fluorobenzyl group enhances the compound's lipophilicity, potentially improving its interaction with biological targets. The ester functional group contributes to its pharmacokinetic properties, making it a candidate for further pharmacological studies.
Biological Activities
Research indicates that compounds with the pyrazolo[3,4-d]pyrimidine scaffold exhibit a range of biological activities, including:
- Kinase Inhibition : Many pyrazolo[3,4-d]pyrimidines are known to inhibit various kinases, which are critical in cancer and inflammatory diseases. The specific activity of ethyl 4-(2-(1-(2-fluorobenzyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate remains to be fully elucidated through targeted pharmacological studies.
- Anticancer Properties : Compounds similar to this one have shown promise in anticancer research due to their ability to modulate cell signaling pathways involved in tumor growth and survival.
Synthesis and Modification
The synthesis of this compound typically involves multiple steps. Understanding the reactions involved in synthesizing this compound can provide insights into developing derivatives with enhanced biological activity.
Future Research Directions
Further research is necessary to explore the full potential of this compound. Key areas for investigation include:
- Mechanism of Action : Understanding how this compound interacts with specific biological targets will be crucial for determining its therapeutic potential.
- Pharmacokinetics and Toxicology : Comprehensive studies on the absorption, distribution, metabolism, and excretion (ADME) profiles will help assess its viability as a drug candidate.
Eigenschaften
IUPAC Name |
ethyl 4-[2-[1-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN6O4/c1-2-32-21(31)26-9-7-25(8-10-26)18(29)13-27-14-23-19-16(20(27)30)11-24-28(19)12-15-5-3-4-6-17(15)22/h3-6,11,14H,2,7-10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUVOTLEEGITBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)C=NN3CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.